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Compound of Interest

Compound Name:
Benzo[1,3]dioxol-5-ylmethyl-(4-

methoxy-benzyl)-amine

Cat. No.: B1332535

Get Quote

Executive Summary
The 1,3-benzodioxole (methylenedioxy) moiety is a privileged scaffold in medicinal chemistry,

characterized by its ability to modulate lipophilicity and mimic the catechol ring of endogenous

neurotransmitters. While historically associated with CNS-active agents (e.g., Paroxetine,

MDMA analogues), recent applications have expanded into oncology and kinase inhibition.

However, for the Senior Application Scientist, this scaffold presents a "Jekyll and Hyde" profile:

it offers potent receptor binding but carries a significant metabolic liability—Mechanism-Based

Inhibition (MBI) of Cytochrome P450 enzymes. This guide synthesizes the therapeutic potential

of benzodioxole amines with the critical metabolic de-risking strategies required for modern

drug discovery.

Part 1: The Pharmacophore & Structure-Activity
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The benzodioxole ring is bioisosteric with the 3,4-dimethoxyphenyl group but is more planar

and lipophilic. When tethered to an amine, it mimics the ethylamine side chain of serotonin and

dopamine, creating a high-affinity ligand for monoamine transporters (MATs).

Core SAR Logic
The Ring: The methylenedioxy bridge constrains the oxygen atoms, increasing electron

density and facilitating

stacking interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets.

The Linker: A two-carbon (ethyl) linker is optimal for CNS activity (mimicking

tryptamine/phenethylamine). Modification to rigid linkers (e.g., piperazine, vinyl) shifts activity

toward kinase inhibition or tubulin binding.

The Amine: Secondary amines often show higher potency but lower metabolic stability

compared to primary or tertiary variants.

Visualization: Benzodioxole SAR Decision Tree
The following diagram illustrates the divergent pathways for optimizing this scaffold based on

the target therapeutic area.
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Caption: Divergent SAR optimization pathways for benzodioxole amine derivatives based on

linker rigidity.
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CNS Modulation (The Classical Route)
The scaffold is best known for inhibiting the reuptake of serotonin (5-HT) and norepinephrine

(NE).

Mechanism: The benzodioxole oxygen atoms act as hydrogen bond acceptors for residues

like Tyr176 in the Serotonin Transporter (SERT).

Key Example:Paroxetine (Paxil). The benzodioxole ring is essential for its sub-nanomolar

affinity to SERT (

nM).

Oncology (The Emerging Route)
Recent derivatives have shown efficacy against solid tumors (e.g., breast cancer MDA-MB-

231).

Mechanism: Benzodioxole-acrylamides (e.g., YL201) bind to the colchicine site of tubulin,

disrupting microtubule polymerization and inducing G2/M cell cycle arrest.

Data Comparison:

Compound
Class

Target Cell Line IC50 (µM)
Mechanism
Note

Paroxetine SERT
HEK-293

(Transfected)
0.0001

Reuptake

Inhibition

YL201

(Acrylamide

deriv.)

Tubulin MDA-MB-231 4.92
Microtubule

Destabilization

Podophyllotoxin Tubulin HeLa ~0.01 Mitotic Arrest

Stiripentol GABA-A Neuronal ~50-100

Positive

Allosteric

Modulator
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Part 3: Metabolic Considerations (The CYP450
Liability)
This is the most critical technical consideration for drug development professionals working

with this scaffold. Benzodioxoles are notorious Mechanism-Based Inhibitors (MBI) or "suicide

substrates" of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

The Carbene Mechanism
Oxidation: The P450 enzyme attempts to oxidize the methylene bridge (

).

Carbene Formation: This abstraction generates a reactive carbene intermediate.

Complexation: The carbene coordinates irreversibly with the heme iron of the P450 active

site, forming a Metabolite-Intermediate Complex (MIC).

Result: The enzyme is permanently inactivated, leading to non-linear pharmacokinetics and

potential drug-drug interactions (DDIs).

Visualization: CYP450 Suicide Inhibition Pathway
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Caption: Mechanism-based inactivation of CYP450 by benzodioxole derivatives via carbene

formation.

Part 4: Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Rationale: Direct alkylation of amines leads to over-alkylation. Reductive amination is the

industry standard for coupling the benzodioxole aldehyde (Piperonal) with amines, ensuring

mono-alkylation and high yield.

Reagents:

3,4-(Methylenedioxy)benzaldehyde (Piperonal)
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Target Primary/Secondary Amine[1][2][3]

Sodium Triacetoxyborohydride (STAB) or

Solvent: 1,2-Dichloroethane (DCE) or Methanol

Step-by-Step Workflow:

Imine Formation: Dissolve Piperonal (1.0 eq) and Amine (1.1 eq) in DCE under

atmosphere. Stir for 30–60 min to form the imine intermediate (often visible by slight color
change).

Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) in portions. Note: STAB is preferred

over

as it selectively reduces the imine without reducing the aldehyde, preventing side reactions.

Quench: After 12–16 hours, quench with saturated

.

Extraction: Extract with DCM, wash with brine, and dry over

.

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: CYP450 Inhibition Screening (Spectral
Assay)
Rationale: Before advancing a benzodioxole lead, you must quantify its tendency to form MICs.

Methodology:

Incubation: Incubate human liver microsomes (HLM) with the test compound (1–50 µM) and

NADPH.

Dual Scan: Record the differential absorption spectrum between 400 nm and 500 nm.
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Detection: Look for the characteristic Soret peak shift. A peak at ~455 nm indicates the

formation of the metabolic-intermediate complex (MIC) with the ferrous heme.

Interpretation: The magnitude of the 455 nm peak correlates with the extent of irreversible

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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